molecular formula C9H16N2O2 B048511 1-(Tetrahydro-2-furoyl)piperazine CAS No. 63074-07-7

1-(Tetrahydro-2-furoyl)piperazine

Cat. No. B048511
CAS RN: 63074-07-7
M. Wt: 184.24 g/mol
InChI Key: UKESBLFBQANJHH-UHFFFAOYSA-N
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Patent
US05919931

Procedure details

A suspension of piperazine (7.23 g, 0.084 mol) in xylenes (50 mL) was added tetrahydro 2-furanoic acid (4.85 g, 0.042 mol). The mixture was heated to reflux for 28 hours. The reaction mixture was cooled to room temperature and filtered. The filtrate was concentrated to give 3.53 g of product (46% yield).
Quantity
7.23 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[O:7]1[CH2:11][CH2:10][CH2:9][CH:8]1[C:12](O)=[O:13]>>[O:7]1[CH2:11][CH2:10][CH2:9][CH:8]1[C:12]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)=[O:13]

Inputs

Step One
Name
Quantity
7.23 g
Type
reactant
Smiles
N1CCNCC1
Name
xylenes
Quantity
50 mL
Type
solvent
Smiles
Step Two
Name
Quantity
4.85 g
Type
reactant
Smiles
O1C(CCC1)C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 28 hours
Duration
28 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1)C(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.53 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05919931

Procedure details

A suspension of piperazine (7.23 g, 0.084 mol) in xylenes (50 mL) was added tetrahydro 2-furanoic acid (4.85 g, 0.042 mol). The mixture was heated to reflux for 28 hours. The reaction mixture was cooled to room temperature and filtered. The filtrate was concentrated to give 3.53 g of product (46% yield).
Quantity
7.23 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[O:7]1[CH2:11][CH2:10][CH2:9][CH:8]1[C:12](O)=[O:13]>>[O:7]1[CH2:11][CH2:10][CH2:9][CH:8]1[C:12]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)=[O:13]

Inputs

Step One
Name
Quantity
7.23 g
Type
reactant
Smiles
N1CCNCC1
Name
xylenes
Quantity
50 mL
Type
solvent
Smiles
Step Two
Name
Quantity
4.85 g
Type
reactant
Smiles
O1C(CCC1)C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 28 hours
Duration
28 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1)C(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.53 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.